molecular formula C26H23N3O6 B3870828 2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

Cat. No.: B3870828
M. Wt: 473.5 g/mol
InChI Key: JEQXBWDNOYTPNI-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Methoxy-Substituted Benzyl Intermediate: This step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form the methoxy-substituted benzyl intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with an appropriate amine to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the spirocyclic structure.

    Final Modifications: The final step involves any necessary modifications to achieve the desired functional groups on the spirocyclic core.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and nitrobenzyl positions, using reagents like halogens or nucleophiles.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials.

    Biological Studies: The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.

Mechanism of Action

The mechanism of action of 2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is not well-documented. it is likely to interact with specific molecular targets through its functional groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other spirocyclic compounds with methoxy and nitrobenzyl functional groups. These compounds may share some chemical properties but differ in their specific structures and reactivities. The uniqueness of 2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE lies in its specific spirocyclic core and the arrangement of its functional groups, which may impart unique properties and reactivities.

Properties

IUPAC Name

4-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c1-34-21-12-16(4-9-20(21)35-14-15-2-5-17(6-3-15)29(32)33)13-27-28-24(30)22-18-7-8-19(23(22)25(28)31)26(18)10-11-26/h2-9,12-13,18-19,22-23H,10-11,14H2,1H3/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQXBWDNOYTPNI-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)OCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C45CC5)OCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 3
Reactant of Route 3
2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 4
Reactant of Route 4
2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 5
Reactant of Route 5
2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
2-[((1E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE)AMINO]-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.